HO-PEG4-CH2COOtBu

Vue d'ensemble

Description

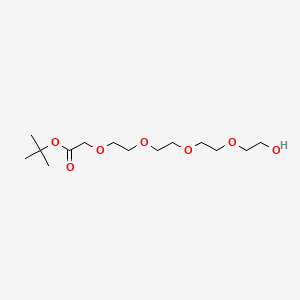

HO-PEG4-CH2CO2t-Bu is a biochemical used for proteomics research . It has a molecular formula of C14H28O7 and a molecular weight of 308.37 . It is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group .

Molecular Structure Analysis

The molecular structure of HO-PEG4-CH2CO2t-Bu consists of a polyethylene glycol (PEG) backbone with a hydroxyl group and a t-butyl protected carboxyl group . The molecular formula is C14H28O7 .Physical and Chemical Properties Analysis

HO-PEG4-CH2CO2t-Bu has a molecular weight of 308.37 and a molecular formula of C14H28O7 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique

Ion Mobility and Mass Spectrometry Techniques : PEG derivatives are used in ion mobility and mass spectrometry, particularly for examining distributions of polyethylene glycols of different molecular masses. This analysis helps in understanding polymer size distributions and the existence of smaller oligomers over a wide range of charge states and sizes (Trimpin et al., 2007).

PEGylation of Peptides and Proteins : PEGylation, the process of covalently attaching PEG to peptides and proteins, is extensively researched for pharmaceutical and biotechnical applications. PEGylation helps in shielding antigenic and immunogenic epitopes, altering biodistribution, and improving the stability of peptides and proteins (Roberts et al., 2002).

Hydroxyl Radical Scavenging : Research has shown the role of PEG derivatives in scavenging hydroxyl radicals in certain chemical processes, indicating their potential use in controlling oxidative reactions (Liao et al., 2001).

Bacterial Oxidation : Studies have explored the bacterial oxidation of PEG, showing the metabolic pathway of PEG degradation, which is crucial for understanding environmental degradation processes (Kawai et al., 1978).

Biocompatible Surfaces : PEG derivatives have been used to create biocompatible surface coatings, particularly in biomedical materials research. These coatings are nonimmunogenic, nonantigenic, and reject protein, making them suitable for various biomedical applications (Alcantar et al., 2000).

Water Dynamics in Crowded Environments : PEG is used as a macromolecular crowder to mimic cellular environments in vitro. It provides insights into water structure and dynamics in crowded environments, which is relevant to understanding cellular processes (Verma et al., 2016).

Chemotherapeutic Enhancement : PEG derivatives have been investigated for their role in enhancing the chemotherapeutic response of tumor cells. This research focuses on how PEGylation can affect the efficacy of chemotherapeutic agents and the overall response of tumor cells (Fang et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

HO-PEG4-CH2COOtBu, also known as HO-PEG4-CH2CO2t-Bu, is a type of polyethylene glycol (PEG) linker . The primary targets of this compound are biological molecules that require increased aqueous solubility .

Mode of Action

The compound contains a hydroxyl group with a t-butyl protected carboxyl group . The PEG spacer in the compound increases the aqueous solubility of the resulting compound . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -18℃ for long-term storage

Analyse Biochimique

Biochemical Properties

HO-PEG4-CH2COOtBu interacts with various biomolecules in biochemical reactions. Polyethylene glycol (PEG), a component of this compound, has been found to interact with proteins in aqueous solution . The interactions between PEG and proteins are crucial for determining the activity of both polymer and protein for many bio-related applications .

Cellular Effects

Peg, a component of this compound, has been found to confer greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . This suggests that this compound may influence cell function by altering the solubility and thus the activity of certain proteins and biomolecules.

Molecular Mechanism

It is known that this compound contains a hydroxyl group that enables further derivatization or replacement with other reactive functional groups . This suggests that this compound may exert its effects at the molecular level by interacting with other biomolecules through its hydroxyl group.

Temporal Effects in Laboratory Settings

It is known that this compound is recommended to be stored at -18℃ for long term storage, and light should be avoided .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDNYVRTZIPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.